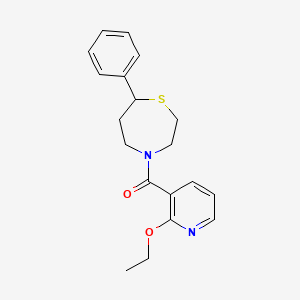

![molecular formula C23H22N2O2 B2548582 1,2-二氢萘并[2,1-b]呋喃-2-基(4-苯基哌嗪基)甲苯酮 CAS No. 478078-27-2](/img/structure/B2548582.png)

1,2-二氢萘并[2,1-b]呋喃-2-基(4-苯基哌嗪基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

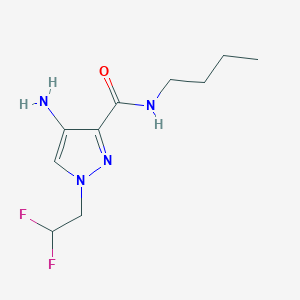

“1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone” is a chemical compound with the molecular formula C23H22N2O2 . It belongs to the class of arene ring-fused furans known as Dihydronaphthofurans (DHNs), which are found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities .

Synthesis Analysis

The synthesis of dihydronaphthofurans involves a variety of procedures including annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement . A one-step synthesis of ethyl 1,2-dihydronaphtho[2,1-b] furan-2-carboxylates from substituted naphthols and ethyl 2,3-dibromopropanoate in the presence of K2CO3 in refluxing acetone for 18 hours has been reported .Molecular Structure Analysis

The molecular structure of this compound includes a naphthofuran ring fused with a phenylpiperazino group . More detailed structural analysis would require additional information such as spectroscopic data (NMR, IR, etc.) or crystallographic data.Chemical Reactions Analysis

Dihydronaphthofurans, the class of compounds to which this molecule belongs, can undergo a variety of chemical reactions. These include annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 597.5±50.0 °C, a predicted density of 1.263±0.06 g/cm3, and a predicted pKa of 2.94±0.10 .科学研究应用

合成技术

已经开发出各种合成技术来创造与1,2-二氢萘并[2,1-b]呋喃-2-基(4-苯基哌嗪基)甲苯酮相关的化合物,展示了该化合物的多功能性和化学合成中的潜力。例如,邻醌甲基化物与吡啶甲基化物的反应为1,2-二氢萘并[2,1-b]呋喃提供了非对映选择性合成途径,表明了一种涉及邻醌甲基化物中间体形成、迈克尔型加成和分子内亲核取代的方法(Osyanin, Osipov, & Klimochkin, 2013)。已经描述了另一种合成含有萘呋喃部分的吡唑并[5,1-c]三嗪和吡唑并[1,5-a]嘧啶的方法,表明了创造这种化合物衍生物的灵活途径(Abdelhamid, Shokry, & Tawfiek, 2012)。

抑制活性

对与目标化合物密切相关的呋喃-2-基(苯基)甲苯酮衍生物的研究揭示了有希望的蛋白质酪氨酸激酶抑制活性。这包括一些衍生物表现出与已知的正参考化合物染料木素相当甚至更好的活性的发现。这突出了该化合物在开发新治疗剂中的潜力(Zheng et al., 2011)。

催化过程

已经探索了利用1,2-二氢萘并[2,1-b]呋喃-2-基(4-苯基哌嗪基)甲苯酮衍生物的催化过程,例如In(OTf)3催化的串联氮杂-Piancatelli重排/迈克尔反应。该过程提供了3,4-二氢-2H-苯并[b][1,4]噻嗪和恶嗪衍生物,证明了该化合物在以高选择性和产率促进复杂化学转化中的效用(Reddy et al., 2012)。

抗菌和抗炎特性

对含有呋喃-2-基部分的新型吡唑啉衍生物的研究显示出显着的抗炎和抗菌活性。这些衍生物的微波辅助合成被证明是有效的,产生了具有有效生物活性的化合物,表明1,2-二氢萘并[2,1-b]呋喃-2-基(4-苯基哌嗪基)甲苯酮相关化合物在药物化学中的潜力(Ravula et al., 2016)。

未来方向

Dihydronaphthofurans, including “1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone”, have attracted widespread interest due to their presence in many important natural and non-natural products . Future research may focus on developing new synthetic procedures, exploring their biological and pharmacological applications, and investigating their photochromic properties .

属性

IUPAC Name |

1,2-dihydrobenzo[e][1]benzofuran-2-yl-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c26-23(25-14-12-24(13-15-25)18-7-2-1-3-8-18)22-16-20-19-9-5-4-6-17(19)10-11-21(20)27-22/h1-11,22H,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFPHSPQSLESIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC4=C(O3)C=CC5=CC=CC=C45 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)

![1,5-bis(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548504.png)

![2-(3,4-Dimethylphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2548508.png)

![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)

![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548520.png)

![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2548522.png)